H-Hyp(tBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

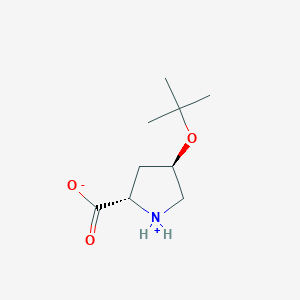

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-6-4-7(8(11)12)10-5-6/h6-7,10H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQZONYRNXFGCY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@@H]1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601288429 | |

| Record name | (4R)-4-(1,1-Dimethylethoxy)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79775-07-8 | |

| Record name | (4R)-4-(1,1-Dimethylethoxy)-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79775-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-(1,1-Dimethylethoxy)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601288429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of O-tert-Butyl-L-4-hydroxyproline (H-Hyp(tBu)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of O-tert-Butyl-L-4-hydroxyproline, commonly abbreviated as H-Hyp(tBu)-OH. This derivative of the non-essential amino acid L-hydroxyproline is a valuable building block in synthetic and medicinal chemistry, particularly in the field of peptide and peptidomimetic drug development.

Core Chemical Properties

This compound is a white to off-white powder. The introduction of the tert-butyl group to the hydroxyl moiety of hydroxyproline (B1673980) enhances its lipophilicity and offers a protective group that can be removed under specific acidic conditions. This feature is particularly useful in multi-step organic syntheses.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 79775-07-8 | [1] |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Melting Point | 204-206 °C | ChemicalBook |

| Boiling Point (Predicted) | 300.5 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | ChemicalBook |

| Optical Rotation ([α]20/D) | -43.0 ± 2.0° (c=1 in Methanol) | Chem-Impex |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |

| pKa (Predicted) | 2.11 ± 0.40 | ChemicalBook |

Structural Information

| Identifier | Value |

| IUPAC Name | (2S,4R)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid |

| SMILES | CC(C)(C)O[C@@H]1C--INVALID-LINK--NC1 |

| InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-6-4-7(8(11)12)10-5-6/h6-7,10H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below. It is important to note that this is a generalized protocol and may require optimization for specific laboratory conditions.

Experimental Workflow for Synthesis

Caption: Inferred synthetic workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the characterization of closely related fluorinated analogs provides insight into the expected spectral features. Researchers should expect to use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of synthesized this compound.

1H and 13C NMR Spectroscopy

For the related compound, (2S,4R)-perfluoro-tert-butyl-4-hydroxyproline, ¹H and ¹³C NMR were performed in deuterated chloroform (CDCl₃) or deuterated methanol (B129727) (MeOD-d₄).[2][3]

-

Expected ¹H NMR signals for this compound would include:

-

A singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

Multiplets for the protons on the pyrrolidine (B122466) ring.

-

A broad singlet for the amine proton, which may exchange with deuterium (B1214612) in solvents like D₂O.

-

-

Expected ¹³C NMR signals for this compound would include:

-

A quaternary carbon signal for the tert-butyl group.

-

Signals for the methyl carbons of the tert-butyl group.

-

Signals for the carbons of the pyrrolidine ring, including the carboxylic acid carbon.

-

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. For a related fluorinated analog, High-Resolution Mass Spectrometry (HRMS) with LIFDI-TOF was used to confirm the elemental composition.[2] A similar technique would be appropriate for this compound. The expected [M+H]⁺ ion would be at m/z 188.1232.

Biological Relevance and Signaling Pathways

Direct involvement of this compound in specific signaling pathways has not been extensively documented. However, its parent molecule, L-hydroxyproline, is a major component of collagen and its metabolism is well-characterized.[4] The catabolism of hydroxyproline primarily leads to the formation of glycine (B1666218) and pyruvate.[4]

The significance of this compound lies in its utility as a building block for creating peptides and peptidomimetics with modified properties. The tert-butyl group can increase the lipophilicity of a peptide, potentially enhancing its cell permeability and metabolic stability.

General Metabolic Pathway of Hydroxyproline

The following diagram illustrates the general metabolic fate of hydroxyproline in animals, which provides a biological context for derivatives like this compound.

Caption: Simplified overview of L-4-hydroxyproline metabolism.

Applications in Research and Drug Development

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of complex molecules. Its protected hydroxyl group prevents unwanted side reactions during peptide chain elongation. The tert-butyl ether is stable to the basic conditions used for Fmoc deprotection, but can be cleaved with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.

Role in Peptide Synthesis Workflow

Caption: Role of Fmoc-Hyp(tBu)-OH in a typical SPPS workflow.

The incorporation of this compound into peptide sequences can influence their conformation, stability, and biological activity. Hydroxyproline residues are known to stabilize the polyproline II helix, a common secondary structure in proteins. By modifying this residue, researchers can fine-tune the structural and functional properties of synthetic peptides.

Conclusion

O-tert-Butyl-L-4-hydroxyproline is a specialized amino acid derivative with significant applications in synthetic chemistry. Its unique combination of a protected hydroxyl group and inherent chirality makes it a valuable tool for the synthesis of complex peptides and other bioactive molecules. While detailed biological studies on this compound itself are limited, its role as a building block in drug discovery and development is well-established. Further research into the specific effects of tert-butylated hydroxyproline residues on peptide and protein function could open new avenues for therapeutic design.

References

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to H-Hyp(tBu)-OH: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of H-Hyp(tBu)-OH, chemically known as (2S,4R)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid. This proline derivative is a valuable building block in medicinal chemistry and peptide synthesis, where the introduction of a bulky tert-butoxy (B1229062) group at the 4-position of the pyrrolidine (B122466) ring imparts unique conformational constraints and physicochemical properties. This document summarizes its key structural features, stereochemical configuration, and provides a detailed synthesis protocol.

Molecular Structure

This compound is a derivative of the proteinogenic amino acid L-hydroxyproline. The core of its structure is a five-membered pyrrolidine ring. The key modification is the presence of a tert-butoxy group ether-linked to the carbon at the 4-position.

Systematic Name: (2S,4R)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid Common Abbreviation: this compound CAS Number: 79775-07-8 Molecular Formula: C₉H₁₇NO₃ Molecular Weight: 187.24 g/mol

Key Structural Features

The molecular structure of this compound is characterized by the following:

-

Pyrrolidine Ring: A saturated five-membered heterocycle containing one nitrogen atom. This ring structure imparts conformational rigidity compared to linear amino acids.

-

Carboxylic Acid Group: Located at the 2-position (C2), it is the site of peptide bond formation.

-

Secondary Amine: The nitrogen atom within the pyrrolidine ring is a secondary amine, a characteristic feature of proline and its derivatives.

-

tert-Butoxy Group: A bulky substituent at the 4-position (C4), which significantly influences the molecule's stereochemistry and conformational preferences.

Quantitative Structural Data

| Parameter | Typical Value (Proline Derivatives) | Notes |

| Cα-Cβ Bond Length | ~1.53 Å | Standard sp³-sp³ carbon bond. |

| Cβ-Cγ Bond Length | ~1.52 Å | |

| Cγ-Cδ Bond Length | ~1.52 Å | |

| Cδ-N Bond Length | ~1.47 Å | |

| N-Cα Bond Length | ~1.47 Å | |

| Cγ-O Bond Length | ~1.43 Å | Typical C-O single bond length. |

| Ring Puckering Dihedrals | Variable | Dependent on the Cγ-exo or Cγ-endo conformation. The bulky tert-butoxy group is expected to favor a specific pucker to minimize steric strain. |

Stereochemistry

The stereochemistry of this compound is crucial for its application in stereospecific synthesis. The molecule possesses two chiral centers at the C2 and C4 positions of the pyrrolidine ring.

-

C2 Position: The stereocenter at the α-carbon (C2) has an (S) configuration, consistent with the L-amino acid series.

-

C4 Position: The stereocenter at the γ-carbon (C4) has an (R) configuration.

This (2S, 4R) configuration corresponds to a trans relationship between the carboxylic acid group at C2 and the tert-butoxy group at C4. This specific arrangement is inherited from its precursor, trans-4-hydroxy-L-proline.

The presence of the bulky tert-butyl group at the 4-position has a significant impact on the conformational preference of the pyrrolidine ring. In 4-substituted prolines, the ring can adopt either a Cγ-exo or Cγ-endo pucker. For 4R-substituted prolines with electron-withdrawing substituents, the exo pucker is generally favored. This conformational bias can influence the cis/trans isomerization of the preceding peptide bond when incorporated into a peptide chain, a critical factor in protein folding and molecular recognition.

Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from a commercially available protected form of 4-hydroxy-L-proline. A common strategy is outlined below.

Synthesis of Boc-Hyp(tBu)-OH from Boc-Hyp-OH

This protocol describes the O-tert-butylation of N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH).

Materials:

-

N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

A solution of N-Boc-trans-4-hydroxy-L-proline (1 equivalent) in dichloromethane is cooled to -78 °C in a pressure vessel.

-

A catalytic amount of concentrated sulfuric acid is added.

-

An excess of isobutylene (e.g., 10 equivalents) is condensed into the reaction vessel.

-

The vessel is sealed and the reaction mixture is allowed to warm to room temperature and stirred for 48-72 hours.

-

The reaction is carefully quenched by the slow addition of saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Boc-Hyp(tBu)-OH.

Deprotection of Boc-Hyp(tBu)-OH to this compound

This step involves the removal of the Boc protecting group to yield the final product.

Materials:

-

Boc-Hyp(tBu)-OH

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Boc-Hyp(tBu)-OH is dissolved in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to precipitate the product as a salt.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound, typically as a TFA salt. The free amino acid can be obtained by neutralization.

Visualization of Synthesis Pathway

The logical workflow for the synthesis of this compound from L-hydroxyproline is depicted below.

An In-depth Technical Guide on the Solubility of H-Hyp(tBu)-OH in Peptide Synthesis Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-tert-Butyl-L-4-hydroxyproline (H-Hyp(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this amino acid derivative in various organic solvents is paramount for efficient peptide coupling and overall synthesis success. This document outlines available solubility data, presents a general experimental protocol for solubility determination, and illustrates the workflow of its application in SPPS.

Solubility of this compound

The selection of an appropriate solvent is crucial in SPPS to ensure the dissolution of protected amino acids and reagents, and to facilitate the swelling of the resin matrix.[1][2] Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents for coupling reactions due to their excellent solvating properties for both the growing peptide chain and the incoming amino acid derivatives.[1][2] Dichloromethane (DCM) is frequently employed for resin swelling and washing steps.[1][3]

Precise quantitative solubility data for this compound in common SPPS solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported by chemical suppliers.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Type | Solubility of this compound |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble[4] |

| Chloroform | CHCl₃ | Chlorinated | Soluble[4] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | Soluble[4] |

| Acetone | C₃H₆O | Ketone | Soluble[4] |

Note: The term "soluble" is based on information from chemical suppliers and may not represent high concentrations. For the related Fmoc-protected derivative, Fmoc-Hyp(tBu)-OH, a solubility of 100 mg/mL in DMSO has been reported, often requiring sonication and warming to 60°C.[5]

Highly hydrophobic peptides, or those with a high proportion of non-polar amino acids, may require the use of organic solvents like DMSO, DMF, or acetonitrile (B52724) (ACN) for solubilization.[6][7]

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific solvent, a standardized experimental protocol can be followed. The gravimetric method is a straightforward and reliable approach.

Objective: To determine the saturation solubility of this compound in a given peptide synthesis solvent at a specified temperature.

Materials:

-

This compound powder

-

Peptide synthesis grade solvent (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature incubator or water bath

-

Vortex mixer and/or magnetic stirrer

-

Centrifuge

-

Micropipettes

-

Drying oven

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in an incubator or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

During equilibration, agitate the samples periodically using a vortex mixer or continuous magnetic stirring to facilitate dissolution.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully extract a precise volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Transfer the known volume of the supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under a stream of inert gas or in a drying oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely evaporated, weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S (g/100mL) = [(Weight of container + solute) - (Weight of empty container)] / (Volume of supernatant in mL) * 100

-

This method can be repeated for different solvents and at various temperatures to generate a comprehensive solubility profile for this compound.

Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized as a building block in the Fmoc/tBu strategy of SPPS. The tert-butyl (tBu) group protects the hydroxyl function of the hydroxyproline (B1673980) side chain, preventing unwanted side reactions during peptide elongation. This protecting group is labile to strong acids, such as trifluoroacetic acid (TFA), and is typically removed during the final cleavage step along with other side-chain protecting groups.[8]

The general workflow for incorporating an this compound residue into a growing peptide chain on a solid support is illustrated below.

Figure 1: A generalized workflow for the incorporation of this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This diagram illustrates the cyclical nature of SPPS, starting with the deprotection of the N-terminal Fmoc group on the resin-bound peptide. This is followed by washing, activation of the incoming this compound, and its subsequent coupling to the free amine on the peptide chain. After another washing step, the cycle can be repeated with the next amino acid until the desired sequence is assembled. The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the t-butyl group from the hydroxyproline residue.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. WO2012024224A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. This compound CAS#: 79775-07-8 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. bachem.com [bachem.com]

- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

Stability of H-Hyp(tBu)-OH Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of H-Hyp(tBu)-OH (trans-4-hydroxy-L-proline tert-butyl ether), a key building block in peptide synthesis and drug design. Understanding the stability profile of this compound is critical for its effective use in research and development, particularly in the context of peptide synthesis and the formulation of peptide-based therapeutics. This document summarizes the known stability characteristics, provides detailed experimental protocols for stability assessment, and presents potential degradation pathways.

Core Concepts: The Tert-Butyl Ether Protecting Group

The stability of this compound is primarily dictated by the tert-butyl (tBu) ether protecting group on the hydroxyl function of the hydroxyproline (B1673980). The tBu group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its distinct stability profile. It is known to be stable under basic and nucleophilic conditions but labile to strong acids. This orthogonality is fundamental to its application in Solid-Phase Peptide Synthesis (SPPS), where it protects the side chain hydroxyl group from unwanted reactions during peptide chain elongation while being readily removable during the final cleavage from the resin.

Stability Profile of this compound

While specific quantitative kinetic data for the degradation of this compound across a wide range of pH, temperature, and time is not extensively documented in peer-reviewed literature, its stability can be inferred from the well-established chemistry of tert-butyl ethers and its application in peptide synthesis.

Stability Under Acidic Conditions

The tert-butyl ether linkage in this compound is susceptible to cleavage under acidic conditions. The reaction proceeds via a mechanism involving protonation of the ether oxygen, followed by the departure of a stable tert-butyl carbocation, which then typically forms isobutylene. This cleavage is intentional and widely utilized in the final deprotection step of peptide synthesis, commonly with strong acids like trifluoroacetic acid (TFA).

The rate of this acid-catalyzed hydrolysis is dependent on the acid strength, temperature, and solvent. While milder acidic conditions might lead to slow degradation, strong acidic conditions will result in complete and rapid removal of the tert-butyl group, yielding free hydroxyproline.

Stability Under Basic Conditions

This compound is generally considered stable under basic conditions. The ether linkage is not susceptible to cleavage by bases, which is a key feature for its use in Fmoc-based SPPS, where the temporary Fmoc protecting group on the alpha-amino group is removed using a mild base, typically a solution of piperidine (B6355638) in DMF. This allows for the selective deprotection of the N-terminus for peptide bond formation without affecting the tBu protection on the hydroxyproline side chain.

Quantitative Data Summary

As specific experimental data on the stability of this compound is limited in the public domain, the following tables are presented as templates for organizing results from a forced degradation study as described in the experimental protocols section. These tables are designed for easy comparison of stability under various stress conditions.

Table 1: Stability of this compound under Acidic Conditions

| Condition | Time (hours) | Temperature (°C) | % this compound Remaining | % Degradation | Degradation Products Detected |

| 0.1 M HCl | 0 | 25 | 100 | 0 | None |

| 24 | 25 | ||||

| 48 | 25 | ||||

| 72 | 25 | ||||

| 1 M HCl | 0 | 25 | 100 | 0 | None |

| 1 | 25 | ||||

| 4 | 25 | ||||

| 8 | 25 | ||||

| 50% TFA in DCM | 0 | 25 | 100 | 0 | None |

| 0.5 | 25 | ||||

| 1 | 25 | ||||

| 2 | 25 |

Table 2: Stability of this compound under Basic Conditions

| Condition | Time (hours) | Temperature (°C) | % this compound Remaining | % Degradation | Degradation Products Detected |

| 0.1 M NaOH | 0 | 25 | 100 | 0 | None |

| 24 | 25 | ||||

| 48 | 25 | ||||

| 72 | 25 | ||||

| 1 M NaOH | 0 | 25 | 100 | 0 | None |

| 24 | 25 | ||||

| 48 | 25 | ||||

| 72 | 25 | ||||

| 20% Piperidine in DMF | 0 | 25 | 100 | 0 | None |

| 2 | 25 | ||||

| 8 | 25 | ||||

| 24 | 25 |

Experimental Protocols

The following are detailed methodologies for conducting a forced degradation study to quantitatively assess the stability of this compound.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (B78521) (NaOH), analytical grade

-

Trifluoroacetic acid (TFA), sequencing grade

-

Piperidine, synthesis grade

-

Dimethylformamide (DMF), HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA), for mass spectrometry

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

pH meter

-

Thermostatically controlled water bath or incubator

Preparation of Stock and Working Solutions

-

Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol (B129727) or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Stress Solutions: Prepare solutions of the stress agents at the desired concentrations (e.g., 0.1 M and 1 M HCl; 0.1 M and 1 M NaOH; 50% TFA in DCM; 20% piperidine in DMF).

Forced Degradation Study Protocol

-

Acidic Hydrolysis:

-

Add a known volume of the this compound stock solution to separate volumetric flasks.

-

Add the acidic stress solution (e.g., 0.1 M HCl or 1 M HCl) to the flasks to achieve the desired final concentration of the analyte.

-

Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).

-

At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the sample.

-

Neutralize the aliquot with an equivalent amount of a suitable base (e.g., NaOH).

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

Follow the same procedure as for acidic hydrolysis, but use basic stress solutions (e.g., 0.1 M NaOH or 1 M NaOH).

-

At specified time points, withdraw an aliquot and neutralize it with an equivalent amount of a suitable acid (e.g., HCl).

-

Dilute the neutralized sample with the mobile phase for HPLC analysis.

-

-

Analysis of Samples:

-

Analyze the prepared samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its potential degradation products (primarily hydroxyproline).

-

Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.

-

HPLC Method for Analysis

-

Column: A C18 reversed-phase column is typically suitable (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or Mass Spectrometry for positive identification of parent and degradation products.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

The following diagrams illustrate the workflow for stability testing and the proposed degradation pathway of this compound.

Conclusion

This compound is a stable compound under basic conditions, making it suitable for use in standard Fmoc-based solid-phase peptide synthesis. However, it is labile to acidic conditions, a property that is intentionally exploited for the deprotection of the hydroxyl group. For applications where stability across a range of pH values is critical, a thorough forced degradation study is recommended to quantify its stability profile. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, enabling researchers and drug development professionals to make informed decisions regarding the storage, handling, and application of this important amino acid derivative.

An In-depth Technical Guide to the Role of the tert-butyl Protecting Group in H-Hyp(tBu)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of the tert-butyl (tBu) protecting group in the context of (2S,4R)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid (H-Hyp(tBu)-OH). This derivative of L-hydroxyproline is a critical building block in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.

Introduction: The Significance of Hydroxyproline (B1673980) and the Need for Protection

Hydroxyproline (Hyp), a post-translationally modified amino acid, is a key component of collagen, contributing significantly to the stability of its triple-helical structure. The incorporation of hydroxyproline into synthetic peptides can enhance their structural integrity, metabolic stability, and receptor-binding properties, making it a valuable residue in drug discovery and development.

The side chain of hydroxyproline contains a secondary hydroxyl group, which is reactive and can interfere with the peptide coupling process during synthesis. To prevent unwanted side reactions, such as O-acylation, this hydroxyl group must be masked with a suitable protecting group. The tert-butyl ether is a widely employed protecting group for this purpose due to its unique stability profile.

The Role of the tert-Butyl Protecting Group in this compound

The primary role of the tert-butyl group in this compound is to serve as a temporary shield for the hydroxyl functionality of the hydroxyproline side chain. This protection is crucial for the successful incorporation of hydroxyproline into a growing peptide chain during solid-phase peptide synthesis (SPPS).

Orthogonal Protection Strategy in Fmoc-Based SPPS

The tert-butyl group is a cornerstone of the Fmoc/tBu orthogonal protection strategy, which is the most common approach in modern SPPS. In this strategy:

-

The α-amino group of the amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

-

Reactive side chains, including the hydroxyl group of hydroxyproline, are protected by acid-labile groups, such as the tert-butyl ether.

This orthogonality allows for the selective deprotection of the α-amino group with a mild base (typically piperidine) to enable peptide bond formation, while the side-chain protecting groups remain intact. The tert-butyl group is then removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).

Physicochemical Properties of this compound

The introduction of the bulky and nonpolar tert-butyl group significantly alters the physicochemical properties of the hydroxyproline molecule.

| Property | H-Hyp-OH | This compound | Rationale for Change |

| Molecular Weight | 131.13 g/mol | 187.24 g/mol [1] | Addition of a C4H9 group. |

| Lipophilicity (logP) | -3.17 (experimental for L-Hyp-OH) | 0.6166 (calculated)[1] | The nonpolar tert-butyl group significantly increases the hydrophobicity of the molecule. |

| Solubility | High in aqueous solutions | Lower in aqueous solutions, higher in organic solvents | The increased lipophilicity reduces affinity for polar solvents and increases it for nonpolar organic solvents. |

Note: The logP value for this compound is a calculated value and may vary from experimental values. The increased lipophilicity of the protected form enhances its solubility in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM).

Experimental Protocols

Synthesis of this compound

While this compound and its N-Fmoc protected form are commercially available, the following outlines the general principles for its synthesis via acid-catalyzed tert-butylation of hydroxyproline.

Reaction Principle: The hydroxyl group of hydroxyproline reacts with isobutylene (B52900) in the presence of a strong acid catalyst to form a tert-butyl ether. The amino and carboxyl groups are typically protected prior to this reaction.

Example Protocol Outline (based on general procedures for alcohol tert-butylation):

-

Protection of Amino and Carboxyl Groups: The amino and carboxyl groups of L-hydroxyproline are first protected. For example, the amino group can be protected with a Boc group, and the carboxyl group can be esterified.

-

Tert-butylation: The protected hydroxyproline is dissolved in a suitable organic solvent (e.g., dichloromethane). The solution is cooled, and a strong acid catalyst (e.g., sulfuric acid or a Lewis acid) is added, followed by the addition of isobutylene.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography.

-

Deprotection of Amino and Carboxyl Groups: The protecting groups on the amino and carboxyl functions are removed under appropriate conditions to yield this compound.

Incorporation of Fmoc-Hyp(tBu)-OH in SPPS

The following is a detailed protocol for the manual incorporation of Fmoc-Hyp(tBu)-OH into a peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

-

Fmoc-Hyp(tBu)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

DMF (peptide synthesis grade)

-

DCM

Protocol:

-

Resin Swelling: The Fmoc-protected peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

The DMF is drained, and the 20% piperidine in DMF solution is added to the resin.

-

The mixture is agitated for 5-10 minutes.

-

The solution is drained, and a fresh portion of the piperidine solution is added and agitated for another 10-15 minutes.

-

The resin is washed thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-Hyp(tBu)-OH:

-

In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours.

-

-

Monitoring the Coupling: A small sample of the resin can be taken for a Kaiser test to check for the presence of free primary amines, indicating an incomplete reaction. If the test is positive, the coupling step can be repeated.

-

Washing: The resin is washed thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Protocol:

-

The peptide-resin is washed with DCM and dried under vacuum.

-

The cleavage cocktail is added to the resin. TIS is a scavenger used to trap the reactive tert-butyl cations generated during deprotection.

-

The mixture is gently agitated for 2-3 hours at room temperature.

-

The resin is filtered off, and the filtrate containing the peptide is collected.

-

The peptide is precipitated by adding the filtrate to cold diethyl ether.

-

The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.

Conclusion

The tert-butyl protecting group plays a pivotal role in the successful incorporation of hydroxyproline into synthetic peptides. Its stability to the basic conditions used for Fmoc deprotection and its lability to strong acids make it an ideal choice for the orthogonal Fmoc/tBu strategy in SPPS. The use of this compound, and more commonly its N-Fmoc derivative, allows for the synthesis of complex hydroxyproline-containing peptides with high fidelity, which are of significant interest in the development of novel therapeutics and biomaterials. Understanding the principles of its application and the detailed experimental protocols is essential for researchers and scientists in the field of peptide chemistry and drug development.

References

A Technical Guide: Strategic Use of Protected vs. Unprotected Hydroxyproline in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyproline (B1673980) (Hyp) is a critical non-canonical amino acid, integral to the structure and function of proteins such as collagen. Its incorporation into synthetic peptides is pivotal for developing novel therapeutics, biomaterials, and research tools. The choice between using a side-chain protected derivative, predominantly Fmoc-Hyp(tBu)-OH, and the unprotected Fmoc-Hyp-OH in solid-phase peptide synthesis (SPPS) is a key strategic decision. This technical guide provides an in-depth analysis of these two approaches, detailing the underlying chemistry, comparative outcomes, and experimental protocols. While side-chain protection with a tert-butyl (tBu) group is the standard methodology to prevent unwanted side reactions and ensure high-fidelity synthesis, the use of unprotected hydroxyproline offers a unique pathway for on-resin modifications, a strategy known as "proline editing." This document serves as a comprehensive resource for researchers to make informed decisions in the synthesis of hydroxyproline-containing peptides.

Introduction: The Role of Hydroxyproline in Peptide Chemistry

Hydroxyproline, a post-translationally modified amino acid, is essential for the structural integrity of collagen, where it contributes to the stability of the characteristic triple helix.[1] In synthetic peptides, the inclusion of hydroxyproline can influence conformation, stability, and biological activity.[2] The synthesis of peptides containing this residue is predominantly achieved through the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3][4] This methodology relies on the temporary protection of the α-amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the protection of reactive side chains with acid-labile groups, such as the tert-butyl (tBu) ether for the hydroxyl group of hydroxyproline.[5]

The central consideration for any peptide chemist is whether to protect the hydroxyl group of hydroxyproline. The standard and most widely adopted approach is to use Fmoc-Hyp(tBu)-OH to prevent potential side reactions at the hydroxyl group during peptide chain elongation.[5] However, an alternative strategy involves the use of unprotected Fmoc-Hyp-OH, which can be a deliberate choice for subsequent, specific on-resin chemical modifications.[6]

Comparative Analysis: H-Hyp(tBu)-OH vs. Non-Protected Hydroxyproline

The decision to use protected or unprotected hydroxyproline has significant implications for the synthesis strategy, potential side reactions, and the final peptide product.

The Case for Protection: this compound

The hydroxyl group of hydroxyproline is a nucleophile that can potentially undergo undesired acylation during the coupling steps of SPPS. This can lead to the formation of branched peptides or other side products, complicating purification and reducing the yield of the target peptide. The use of a tert-butyl ether as a protecting group for the hydroxyl moiety in Fmoc-Hyp(tBu)-OH effectively mitigates these risks.[2]

Advantages of using this compound:

-

Prevention of Side Reactions: The tBu group shields the hydroxyl functionality, preventing its participation in side reactions during coupling.

-

Higher Crude Purity: By minimizing side product formation, the resulting crude peptide is generally of higher purity, simplifying downstream purification.[7][8]

-

Predictable Synthesis: It allows for a more standardized and predictable synthesis process, which is particularly crucial for the synthesis of long or complex peptides.

Disadvantages:

-

Additional Cost: Protected amino acids are generally more expensive than their unprotected counterparts.

-

Requires Final Deprotection: The tBu group must be removed during the final cleavage from the resin, typically with a strong acid like trifluoroacetic acid (TFA).[9]

The Strategic Use of Non-Protected Hydroxyproline

While generally not recommended for standard peptide synthesis due to the risk of side reactions, the use of unprotected Fmoc-Hyp-OH can be a powerful tool for creating diverse peptide libraries through on-resin modification. This "proline editing" approach leverages the free hydroxyl group as a handle for further chemical transformations after its incorporation into the peptide chain.[6]

Advantages of using non-protected Hyp:

-

Enables On-Resin Modification: The exposed hydroxyl group can be modified post-coupling to introduce a wide array of functionalities, such as esters, ethers, or fluorescent labels.[6]

-

Access to Diverse Derivatives: This strategy allows for the synthesis of numerous peptide analogues from a single peptide backbone on the solid support.[10]

Disadvantages:

-

Potential for Side Reactions: There is a risk of acylation of the hydroxyl group during subsequent coupling steps if not properly managed.[6]

-

More Complex Synthesis Strategy: Requires careful planning and optimization of reaction conditions to achieve selective modification of the hydroxyl group.

-

Potentially Lower Purity: The crude product may be more heterogeneous, requiring more rigorous purification.

Quantitative Data Summary

Direct head-to-head quantitative comparisons in the literature are scarce. The following table summarizes key parameters based on established principles of peptide chemistry and available research.

| Parameter | This compound (Protected) | Non-Protected Hydroxyproline | Rationale / Citation |

| Coupling Efficiency | Generally high and predictable. | Can be high, but with risk of side reactions. | Protection prevents the hydroxyl group from interfering with the primary amide bond formation.[2] |

| Crude Peptide Purity | Generally higher (>70-80%). | Variable, potentially lower due to side products. | Fewer side reactions lead to a cleaner crude product.[7][8] |

| Risk of Racemization | Low with standard coupling reagents. | Potentially higher depending on coupling conditions and reagents.[11] | |

| Solubility | The hydrophobic tBu group may slightly decrease the solubility of the fully protected peptide on-resin. | The free hydroxyl group may improve solubility of the peptide on-resin. | The overall solubility is highly sequence-dependent.[12] |

| Synthetic Strategy | Standard, straightforward SPPS. | Requires specialized "proline editing" or on-resin modification strategies.[6] | |

| Cost | Higher initial cost of the amino acid derivative. | Lower initial cost of the amino acid derivative. | Protected amino acids require additional synthetic steps for their preparation. |

Experimental Protocols

The following are detailed protocols for the incorporation of both protected and unprotected hydroxyproline in Fmoc-based SPPS.

Protocol for Standard SPPS using Fmoc-Hyp(tBu)-OH

This protocol outlines a standard manual synthesis cycle on a 0.1 mmol scale using a rink amide resin.

1. Resin Swelling:

- Place 0.1 mmol of rink amide resin in a reaction vessel.

- Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.

- Agitate for 5 minutes and drain.

- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

- Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-Hyp(tBu)-OH:

- In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 3 mL of DMF.

- Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.

- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

- (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

4. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Final Cleavage and Deprotection:

- After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under vacuum.

- Prepare a cleavage cocktail. A common cocktail ("Reagent K") is: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[13]

- Add 5 mL of the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol for "Proline Editing" using Unprotected Fmoc-Hyp-OH

This protocol describes the incorporation of unprotected hydroxyproline followed by an example of on-resin acylation.

1. Resin Swelling and Fmoc Deprotection:

- Follow steps 1 and 2 from Protocol 3.1.

2. Coupling of Unprotected Fmoc-Hyp-OH:

- Couple Fmoc-Hyp-OH using the same procedure as in step 3 of Protocol 3.1, substituting Fmoc-Hyp(tBu)-OH with Fmoc-Hyp-OH.

3. Chain Elongation:

- Continue with the synthesis of the rest of the peptide chain as per Protocol 3.1.

4. On-Resin Acylation of the Hydroxyl Group:

- After completion of the peptide sequence assembly and removal of the final N-terminal Fmoc group, wash the resin with DCM (3 x 5 mL).

- Prepare an acylation solution: In a separate vial, dissolve the desired carboxylic acid (10 eq.) and HBTU (9.9 eq.) in DMF. Add DIPEA (20 eq.).

- Add the acylation solution to the peptide-resin and agitate for 4-6 hours.

- Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

5. Final Cleavage and Deprotection:

- Follow step 5 from Protocol 3.1.

Visualization of Workflows

The following diagrams illustrate the key workflows described in this guide.

Caption: Standard SPPS workflow using protected amino acids.

Caption: "Proline Editing" workflow with unprotected hydroxyproline.

Conclusion

The choice between this compound and non-protected hydroxyproline in peptide synthesis is dictated by the ultimate goal of the research. For the routine synthesis of peptides where the primary goal is to produce a specific sequence with high fidelity and purity, the use of This compound is the recommended and standard approach . It minimizes the risk of side reactions and simplifies the overall synthetic process.

Conversely, the use of non-protected hydroxyproline represents a more advanced and specialized strategy. It opens up possibilities for "proline editing," enabling the creation of diverse peptide libraries through on-resin modification of the free hydroxyl group. This approach requires more careful planning and optimization but offers significant advantages in drug discovery and the development of functionalized biomaterials.

By understanding the principles, advantages, and limitations of each method, researchers can strategically select the appropriate building blocks and protocols to successfully achieve their synthetic objectives.

References

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. nbinno.com [nbinno.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. lifetein.com [lifetein.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of H-Hyp(tBu)-OH

This technical guide provides a comprehensive overview of the synthesis and purification of O-tert-butyl-L-hydroxyproline (H-Hyp(tBu)-OH), a valuable building block for researchers, scientists, and professionals in drug development. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual workflows.

Introduction

O-tert-butyl-L-hydroxyproline is a derivative of the non-proteinogenic amino acid L-hydroxyproline, where the hydroxyl group is protected by a tert-butyl ether linkage. This protection strategy is crucial in peptide synthesis and the development of peptidomimetics as it prevents unwanted side reactions at the hydroxyl functionality. The tert-butyl group is stable under various reaction conditions but can be removed under specific acidic conditions, offering a degree of orthogonality in complex synthetic schemes.

Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the readily available starting material, L-hydroxyproline. The overall strategy involves the protection of both the amino and carboxylic acid functionalities, followed by the selective O-tert-butylation of the hydroxyl group, and subsequent deprotection to yield the final product.

The proposed synthetic pathway can be summarized in the following stages:

-

Protection of L-hydroxyproline: The amino and carboxyl groups of L-hydroxyproline are protected to prevent interference in the subsequent O-alkylation step. A common strategy is the formation of N-Boc-L-hydroxyproline methyl ester.

-

O-tert-butylation: The hydroxyl group of the protected hydroxyproline (B1673980) derivative is converted to a tert-butyl ether.

-

Deprotection: The protecting groups on the nitrogen and the carboxylic acid are removed to yield the final zwitterionic amino acid, this compound.

Experimental Protocols

Synthesis of N-Boc-L-hydroxyproline methyl ester (Intermediate 1)

Reaction:

Caption: Protection of L-hydroxyproline.

Procedure:

-

N-Boc Protection: To a solution of L-hydroxyproline (1 eq.) in a 1:1 mixture of dioxane and water, sodium bicarbonate (2.5 eq.) is added. The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq.) is added portion-wise. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is taken up in water and washed with ethyl acetate (B1210297). The aqueous layer is acidified to pH 3 with citric acid and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to give N-Boc-L-hydroxyproline as a white solid.

-

Esterification: N-Boc-L-hydroxyproline (1 eq.) is dissolved in anhydrous dimethylformamide (DMF). Anhydrous potassium carbonate (1.5 eq.) and methyl iodide (1.2 eq.) are added, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-L-hydroxyproline methyl ester.

Synthesis of N-Boc-O-tert-butyl-L-hydroxyproline methyl ester (Intermediate 2)

Reaction:

Caption: O-tert-butylation of the protected hydroxyproline.

Procedure:

-

To a solution of N-Boc-L-hydroxyproline methyl ester (1 eq.) in anhydrous toluene, silver (I) oxide (Ag₂O, 2 eq.) is added.

-

tert-Butyl bromide (3 eq.) is added, and the mixture is stirred vigorously at 60 °C for 48 hours in the dark.

-

The reaction mixture is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-O-tert-butyl-L-hydroxyproline methyl ester.

Synthesis of this compound (Final Product)

Reaction:

Caption: Deprotection to yield the final product.

Procedure:

-

Saponification: N-Boc-O-tert-butyl-L-hydroxyproline methyl ester (1 eq.) is dissolved in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water. Lithium hydroxide (B78521) (LiOH, 1.5 eq.) is added, and the mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is acidified to pH 3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give N-Boc-O-tert-butyl-L-hydroxyproline.

-

N-Boc Deprotection: The crude N-Boc-O-tert-butyl-L-hydroxyproline is dissolved in dichloromethane (B109758) (DCM). Trifluoroacetic acid (TFA, 10 eq.) is added, and the mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with toluene three times to remove residual TFA.

Purification of this compound

The final product, this compound, is a zwitterionic amino acid and can be purified by ion-exchange chromatography.

Protocol:

-

The crude product from the final deprotection step is dissolved in a minimal amount of water.

-

The solution is loaded onto a column packed with a strong cation exchange resin (e.g., Dowex 50WX8) in the H⁺ form.

-

The column is washed with deionized water to remove any non-basic impurities.

-

The desired amino acid is eluted from the column using a gradient of aqueous ammonia (B1221849) (e.g., 0.1 to 2 M).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC.

-

Fractions containing the pure product are pooled and the solvent is removed under reduced pressure.

-

The resulting solid is lyophilized to yield pure this compound as a white powder.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | White to off-white powder |

| Stereochemistry | (2S, 4R) |

Typical Yields and Purity

| Step | Product | Typical Yield (%) | Purity (by HPLC) |

| 1 | N-Boc-L-hydroxyproline methyl ester | 85-95 | >98% |

| 2 | N-Boc-O-tert-butyl-L-hydroxyproline methyl ester | 60-70 | >97% |

| 3 | This compound | 80-90 (after purification) | >99% |

Analytical Data

| Analysis | Expected Results for this compound |

| ¹H NMR (D₂O) | Signals corresponding to the pyrrolidine (B122466) ring protons, with the characteristic singlet for the tert-butyl group around 1.2 ppm. |

| ¹³C NMR (D₂O) | Resonances for the carboxyl carbon, the pyrrolidine ring carbons, and the quaternary and methyl carbons of the tert-butyl group. |

| Mass Spec. (ESI+) | m/z = 188.12 [M+H]⁺ |

| Optical Rotation | Specific rotation value consistent with the (2S, 4R) configuration. |

Logical Workflow Diagram

Caption: Overall workflow for the synthesis and purification of this compound.

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of this compound. The described protocols and workflows are intended to assist researchers and drug development professionals in obtaining this valuable amino acid derivative in high purity. Careful execution of the experimental procedures and purification techniques is essential for achieving the desired outcomes.

Spectroscopic Characterization of Fmoc-Hyp(tBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-Fmoc-4-(tert-butoxy)-L-hydroxyproline (Fmoc-Hyp(tBu)-OH), a key building block in peptide synthesis and drug discovery. Due to the limited availability of public spectroscopic data for the unprotected H-Hyp(tBu)-OH, this document focuses on its more commonly utilized Fmoc-protected form. The information herein is intended to assist researchers in the identification, characterization, and quality control of this important amino acid derivative.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Fmoc-Hyp(tBu)-OH.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₂₇NO₅ | [1][2][3] |

| Molecular Weight | 409.47 g/mol | [3][4] |

| Exact Mass | 409.18892296 Da | [1] |

| Monoisotopic Mass | 409.18892296 Da | [1] |

Table 2: Infrared (IR) Spectroscopy Data

The Attenuated Total Reflectance (ATR) IR spectrum for Fmoc-Hyp(tBu)-OH is available on PubChem.[1] The major absorption bands are interpreted based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3300 (broad) | O-H stretch | Carboxylic acid |

| ~3000-2850 | C-H stretch | Aliphatic (Fmoc, tBu, pyrrolidine) |

| ~1700 (strong) | C=O stretch | Carboxylic acid & Urethane |

| ~1600 | C=C stretch | Aromatic (Fmoc) |

| ~1450 & ~1370 | C-H bend | Aliphatic |

| ~1200-1000 | C-O stretch | Ether & Carboxylic acid |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a publicly available ¹H NMR spectrum with assigned peaks for Fmoc-Hyp(tBu)-OH is not readily accessible, expected chemical shifts can be predicted based on the molecular structure. Similarly, while PubChem indicates the existence of a ¹³C NMR spectrum, specific peak data is not provided.[1] The expected chemical shift regions are outlined below.

| Nucleus | Expected Chemical Shift (ppm) | Corresponding Protons/Carbons |

| ¹H NMR | 7.8-7.2 | Aromatic protons (Fmoc group) |

| 4.5-4.0 | CH and CH₂ protons adjacent to oxygen and nitrogen (Fmoc & pyrrolidine) | |

| 3.8-3.2 | Pyrrolidine (B122466) ring protons | |

| 2.5-1.8 | Pyrrolidine ring protons | |

| 1.2 | tert-Butyl protons | |

| ¹³C NMR | 170-180 | Carboxylic acid carbon |

| 155-160 | Urethane carbonyl carbon | |

| 140-145 | Aromatic carbons (Fmoc group) | |

| 120-130 | Aromatic carbons (Fmoc group) | |

| 70-80 | Carbon of the tert-butoxy (B1229062) group | |

| 60-70 | CH and CH₂ carbons of the pyrrolidine ring and Fmoc group | |

| 50-60 | CH and CH₂ carbons of the pyrrolidine ring | |

| 28 | tert-Butyl carbons |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Fmoc-Hyp(tBu)-OH are not widely published. Therefore, the following sections provide generalized procedures for the analysis of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of Fmoc-protected amino acids is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the Fmoc-Hyp(tBu)-OH sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of solid samples.

-

Sample Preparation: Place a small amount of the solid Fmoc-Hyp(tBu)-OH sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as absorbance or transmittance as a function of wavenumber.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of protected amino acids.

-

Sample Preparation: Dissolve a small amount of the Fmoc-Hyp(tBu)-OH sample in a suitable solvent compatible with ESI-MS, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, detecting the [M-H]⁻ ion. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may be observed.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and analyze the resulting product ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a protected amino acid such as Fmoc-Hyp(tBu)-OH.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

A Technical Guide to H-Hyp(tBu)-OH: Commercial Availability, Purity, and Handling for Researchers

For Immediate Release

This technical guide provides an in-depth overview of O-tert-butyl-L-hydroxyproline (H-Hyp(tBu)-OH), a key building block in peptide synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document clarifies the commercial landscape of this compound, details purity specifications, and offers essential experimental protocols.

A crucial point of clarification for researchers is the distinction between this compound and its more commonly available N-terminally protected form, Fmoc-Hyp(tBu)-OH. While the former is the core compound, the latter is the standard derivative used in solid-phase peptide synthesis (SPPS). This guide will address both compounds to ensure clarity in procurement and application.

Commercial Suppliers and Purity

The vast majority of commercial suppliers offer the Fmoc-protected version of O-tert-butyl-L-hydroxyproline, Fmoc-Hyp(tBu)-OH , under the CAS number 122996-47-8 . This derivative is a standard reagent in Fmoc-based solid-phase peptide synthesis.[1][2] Purity levels for Fmoc-Hyp(tBu)-OH are typically high, with most suppliers guaranteeing a purity of ≥98% or ≥99% as determined by High-Performance Liquid Chromatography (HPLC).

In contrast, the unprotected This compound is less common but is available from a select number of suppliers under the CAS number 79775-07-8 .[3][4][5] Researchers should pay close attention to the CAS number when procuring to ensure they are ordering the correct compound for their needs.

Below is a summary of representative commercial suppliers and their stated purity for both compounds.

Table 1: Commercial Suppliers and Purity of Fmoc-Hyp(tBu)-OH (CAS: 122996-47-8)

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich | ≥98.0% | HPLC |

| Chem-Impex | ≥99% | HPLC |

| Alfa Chemistry | ≥98.0% | HPLC |

| Advanced ChemTech | Information not specified | |

| Santa Cruz Biotechnology | Information not specified |

Table 2: Commercial Suppliers and Purity of this compound (CAS: 79775-07-8)

| Supplier | Stated Purity | Analytical Method |

| Aapptec | Information not specified | |

| ChemScene | ≥97% | |

| Fluorochem | 97% | |

| BLDpharm | 97% | |

| Ambeed | Information not specified |

Experimental Protocols

Fmoc Deprotection of Fmoc-Hyp(tBu)-OH to Yield this compound

The removal of the Fmoc protecting group is a standard procedure in solid-phase peptide synthesis and can be readily applied to Fmoc-Hyp(tBu)-OH in solution.

Materials:

-

Fmoc-Hyp(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve Fmoc-Hyp(tBu)-OH in a solution of 20% piperidine in DMF. A common concentration is approximately 10 mL of the piperidine solution per gram of the Fmoc-protected amino acid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC. Typically, the deprotection is complete within 30 minutes to 2 hours.[6]

-

Upon completion, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

-

The resulting residue, which contains the dibenzofulvene-piperidine adduct and the deprotected amino acid, can be further purified. One common method is to precipitate the product.

-

Dissolve the residue in a minimal amount of DCM.

-

Add cold diethyl ether to the solution to precipitate the this compound.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of both Fmoc-Hyp(tBu)-OH and this compound. While specific conditions may vary depending on the equipment and column used, the following provides a general protocol for reversed-phase HPLC.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample dissolved in a suitable solvent (e.g., acetonitrile/water mixture)

General Procedure:

-

Prepare the mobile phases and degas them.

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

-

Inject the sample solution.

-

Run a linear gradient to elute the compound. A typical gradient might be from 5% B to 95% B over 20-30 minutes.

-

Monitor the elution profile at a suitable wavelength, typically 214 nm for the peptide bond and 254 nm or 265 nm for the Fmoc group.

-

The purity is determined by integrating the peak area of the compound of interest and expressing it as a percentage of the total peak area.

For enantiomeric purity analysis, a chiral stationary phase is required. Polysaccharide-based chiral columns have been shown to be effective for the separation of Fmoc-protected amino acid enantiomers using reversed-phase conditions.[7]

Role in Signaling Pathways: Regulation of HIF-1α

Hydroxyproline plays a critical role in the regulation of the Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in the cellular response to low oxygen levels (hypoxia).[8][9] Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase (PHD) enzymes. This hydroxylation event is a crucial signal for the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9][10][11] This process is depicted in the following signaling pathway diagram.

Caption: HIF-1α Degradation Pathway in Normoxia.

This guide serves as a foundational resource for researchers working with this compound and its Fmoc-protected derivative. By understanding the commercial sources, purity standards, and key experimental procedures, scientists can more effectively incorporate this valuable compound into their research and development workflows.

References

- 1. Fmoc-Hyp(tBu)-OH = 98.0 HPLC 122996-47-8 [sigmaaldrich.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. phenomenex.com [phenomenex.com]

- 8. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. molbiolcell.org [molbiolcell.org]

Methodological & Application

Application Notes and Protocols for H-Hyp(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-Hyp(tBu)-OH in Solid-Phase Peptide Synthesis

(2S,4R)-4-(tert-Butoxy)pyrrolidine-2-carboxylic acid, commonly referred to as this compound, is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly when employing the Fmoc/tBu orthogonal protection strategy.[1][2] This derivative of L-hydroxyproline, a non-proteinogenic amino acid integral to collagen and other structural proteins, features a tert-butyl (tBu) ether protecting group on the hydroxyl functionality of the side chain.[1] This protection is crucial for preventing undesirable side reactions during peptide chain elongation. The tBu group is stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3][4] This orthogonality is fundamental to the successful synthesis of complex peptides with high fidelity.

Key Attributes of this compound

-

High Purity: Commercially available this compound is generally of high purity, which is essential for the successful synthesis of long or complex peptide sequences.

-

Compatibility: It is fully compatible with a wide range of resins (e.g., Wang, Rink Amide), coupling reagents, and solvents commonly used in Fmoc-based SPPS.[3]

-

Versatility: The incorporation of hydroxyproline (B1673980) residues can enhance the structural integrity, metabolic stability, and receptor binding of peptides, making it a valuable tool in drug discovery and the synthesis of collagen-mimetic peptides.[1][5]

Applications

The primary application of this compound is in the synthesis of peptides containing hydroxyproline. This is particularly relevant in:

-

Collagen Research: Synthesis of collagen-mimetic peptides to study collagen structure, stability, and its interaction with other biomolecules.[5][6]

-

Drug Discovery: Modification of bioactive peptides with hydroxyproline can lead to improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation.[1]

-

Biomaterials: Development of peptide-based hydrogels and other biomaterials with tailored biological activities.

Data Presentation